![molecular formula C6H10N2O2 B1458239 1-(2-methoxyethyl)-1H-pyrazol-4-ol CAS No. 1601962-79-1](/img/structure/B1458239.png)
1-(2-methoxyethyl)-1H-pyrazol-4-ol
Overview
Description
The compound “1-(2-methoxyethyl)-1H-pyrazol-4-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 2-methoxyethyl group is a common substituent in organic chemistry, known for its ether-like properties .
Synthesis Analysis
While specific synthesis methods for “1-(2-methoxyethyl)-1H-pyrazol-4-ol” are not available, similar compounds are often synthesized through various organic reactions . For instance, 2-methoxyethyl acrylate can be synthesized from N-methylimidazole and bromohexane .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. While specific reactions involving “1-(2-methoxyethyl)-1H-pyrazol-4-ol” are not available, similar compounds have been involved in various chemical reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For instance, 2-methoxy-1-methylethyl acetate has a melting point of -76°C, a boiling point of 146°C, and is soluble in water .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-10-3-2-8-5-6(9)4-7-8/h4-5,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYOVTGMZVHKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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